Avapritinib

Übersicht

Beschreibung

Avapritinib, sold under the brand name Ayvakit, is a selective tyrosine kinase inhibitor. It is primarily used for the treatment of advanced systemic mastocytosis and gastrointestinal stromal tumors that harbor specific mutations in the platelet-derived growth factor receptor alpha gene . This compound was approved by the United States Food and Drug Administration in January 2020 and by the European Medicines Agency in September 2020 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Avapritinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolo[2,1-f][1,2,4]triazin-4-yl intermediate, followed by coupling with a piperazine derivative and subsequent functional group modifications . The reaction conditions typically involve the use of organic solvents such as acetonitrile and ethyl acetate, and reagents like sodium bicarbonate for washing and extraction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography, to ensure the high purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Route 1: L-DBTA-Mediated Chiral Resolution

This method uses L-dibenzoyltartaric acid (L-DBTA) for chiral resolution, enabling efficient enantiomer separation .

| Step | Reaction Type | Key Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Chiral resolution of compound 1 | L-DBTA in ethanol/water/acetic acid (50–70°C) | 77.0% |

| 2 | Coupling with compound 3 | DIPEA in THF (room temperature, 5 hours) | 77.0% |

| 3 | Deprotection | 20% aqueous KOH in dichloromethane | 94.6% |

The final step achieves a high enantiomeric excess (ee) of 98.6% .

Route 2: Boc Protection/Deprotection Strategy

This alternative route employs di-tert-butyl dicarbonate (Boc) for amino protection :

| Step | Reaction Type | Key Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Boc protection of compound 1 | (Boc)₂O in DCM with NaHCO₃ | 74.0% |

| 2 | Coupling with compound 3 | DIPEA in THF (room temperature, 5 hours) | 74.0% |

| 3 | Acidic deprotection | 4M HCl in dioxane | 90.0% |

This method avoids halogenation byproducts, enhancing selectivity .

Key Chemical Modifications and SAR Insights

Structural studies reveal critical interactions influencing this compound’s potency and resistance profile :

Targeted Modifications

- Fluorobenzene moiety : Occupies the hydrophobic Gα-pocket formed by Gly605, Val607, and Lys627, enhancing binding affinity via cation-π interactions .

- Spiro-based linkers : Tested to optimize linker length and reduce blood-brain barrier (BBB) penetration, minimizing CNS side effects .

- Primary amine stereocenter : Ionic interaction with Asp836 (DFG motif) crucial for stabilizing the DFG-in conformation .

Resistance Mutation Mitigation

- T670I (KIT) : Loss of water-mediated interaction between Thr670 and the pyrrolotriazine scaffold reduces potency. Modifications to the scaffold’s N4 position restore activity .

- D816V (KIT) : Steric hindrance from Val substitution disrupts fluorobenzene-Gα-pocket interactions, necessitating structural adjustments .

Chiral Resolution

L-DBTA forms diastereomeric salts with compound 1, enabling selective crystallization of the desired enantiomer. Ethanol/water/acetic acid optimizes solubility and salt formation .

Coupling Reaction

DIPEA (a non-nucleophilic base) facilitates nucleophilic aromatic substitution between compound 2 and compound 3 in THF, forming the central pyrrolotriazine scaffold .

Deprotection

- Basic conditions (KOH) : Cleave L-DBTA-derived salts without racemization .

- Acidic conditions (HCl) : Remove Boc groups while preserving stereochemical integrity .

Comparative Analysis of Synthetic Routes

| Parameter | L-DBTA Route | Boc Route |

|---|---|---|

| Total Yield | ~58.1% | ~54.4% |

| Key Advantage | High enantiomeric purity | Avoids halogenation side products |

| Operational Complexity | Moderate (3 steps) | Moderate (3 steps) |

Research Findings and Implications

- Crystallographic Data : this compound binds KIT/PDGFRA in a DFG-in, αC-helix-out conformation, distinct from type I/II inhibitors .

- Solubility Optimization : Derivatization of the primary amine improves hydrophilicity (logP reduction) without compromising potency .

- Industrial Feasibility : Both routes are scalable, with the L-DBTA method preferred for high ee and the Boc route for avoiding halogenation issues .

Wissenschaftliche Forschungsanwendungen

Avapritinib hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Modellverbindung in Studien verwendet, die sich mit Tyrosinkinase-Inhibitoren und ihren Wechselwirkungen mit verschiedenen Zielmolekülen befassen.

Biologie: Es wird verwendet, um die Rolle von Tyrosinkinasen in zellulären Signalwegen und ihre Auswirkungen auf Krankheiten zu untersuchen.

5. Wirkmechanismus

This compound wirkt, indem es die Aktivität von mutierten Rezeptortyrosinkinasen, insbesondere KIT und dem alpha-Rezeptor des plättchenabhängigen Wachstumsfaktors, selektiv hemmt . Diese Proteine sind an Zellwachstum und -proliferation beteiligt. Durch die Blockierung ihrer Aktivität stört this compound die Signalwege, die zu unkontrolliertem Zellwachstum führen, wodurch seine therapeutischen Wirkungen erzielt werden . Die Hemmung dieser Kinasen führt zur Reduktion der Proliferation von Tumorzellen und induziert Apoptose in Krebszellen .

Ähnliche Verbindungen:

Imatinib: Ein weiterer Tyrosinkinase-Inhibitor, der zur Behandlung von chronischer myeloischer Leukämie und gastrointestinalen Stromatumoren eingesetzt wird.

Sunitinib: Wird zur Behandlung von Nierenzellkarzinom und Imatinib-resistentem gastrointestinalem Stromatumor eingesetzt.

Regorafenib: Wird zur Behandlung von metastasiertem kolorektalem Karzinom und gastrointestinalem Stromatumor eingesetzt.

Vergleich: this compound ist einzigartig in seiner hohen Selektivität für die Mutationen des KIT und des alpha-Rezeptors des plättchenabhängigen Wachstumsfaktors, insbesondere für die D842V-Mutation . Diese Selektivität führt zu einer effektiveren Hemmung dieser Ziele im Vergleich zu anderen Tyrosinkinase-Inhibitoren. Darüber hinaus hat this compound bei Patienten mit bestimmten Mutationen eine überlegene klinische Wirksamkeit gezeigt, was zu besseren Überlebensraten führt .

Wirkmechanismus

Avapritinib works by selectively inhibiting the activity of mutated receptor tyrosine kinases, specifically KIT and platelet-derived growth factor receptor alpha . These proteins are involved in cell growth and proliferation. By blocking their activity, this compound disrupts the signaling pathways that lead to uncontrolled cell growth, thereby exerting its therapeutic effects . The inhibition of these kinases leads to the reduction of tumor cell proliferation and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Imatinib: Another tyrosine kinase inhibitor used for treating chronic myeloid leukemia and gastrointestinal stromal tumors.

Sunitinib: Used for treating renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.

Regorafenib: Used for treating metastatic colorectal cancer and gastrointestinal stromal tumors.

Comparison: Avapritinib is unique in its high selectivity for the KIT and platelet-derived growth factor receptor alpha mutations, particularly the D842V mutation . This selectivity results in more effective inhibition of these targets compared to other tyrosine kinase inhibitors. Additionally, this compound has shown superior clinical efficacy in patients with specific mutations, leading to better survival outcomes .

Biologische Aktivität

Avapritinib, a potent and selective inhibitor of the KIT and PDGFRA tyrosine kinases, has emerged as a significant therapeutic option for patients with specific mutations in gastrointestinal stromal tumors (GISTs) and advanced systemic mastocytosis (AdvSM). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound is designed to selectively inhibit the D842V mutation in PDGFRA and the D816V mutation in KIT. It binds to the active conformation of these kinases, blocking ATP binding and disrupting downstream signaling pathways essential for tumor growth. The compound's unique binding characteristics allow it to effectively target mutations that confer resistance to other tyrosine kinase inhibitors (TKIs) .

Binding Characteristics

- Binding Pocket : this compound binds to a specific pocket in the active conformation of KIT and PDGFRA, which is only accessible when the kinases are activated .

- Interactions : It forms hydrogen bonds with critical residues in the kinase domain, such as Cys677 in PDGFRA and Asp836 in KIT, which stabilizes its binding .

Clinical Efficacy

This compound's clinical efficacy has been demonstrated through various studies, notably the NAVIGATOR trial for GISTs and the EXPLORER trial for AdvSM.

GISTs

- NAVIGATOR Trial : This Phase I clinical trial involved 43 patients with PDGFRA exon 18 mutations. The overall response rate (ORR) was 84%, with 7% achieving complete responses (CR) and 77% partial responses (PR). In patients specifically harboring the D842V mutation, the ORR was 89% .

- Long-term Outcomes : Patients treated with this compound showed durable responses, with a median duration of response not yet reached in many cases .

Advanced Systemic Mastocytosis

- EXPLORER Trial : this compound demonstrated an ORR of 75% among patients with AdvSM, including 19% achieving CR. Significant reductions in serum tryptase levels were observed in 93% of patients .

- PATHFINDER Study : This ongoing study confirmed similar efficacy results, reinforcing this compound's role as a first-line treatment option for AdvSM .

Safety Profile

The safety profile of this compound is generally manageable, although cognitive side effects have been reported due to its ability to cross the blood-brain barrier. The most common adverse events include:

- Grade ≥3 Adverse Events : Neutropenia (24%), thrombocytopenia (16%), and anemia (16%) were frequently observed .

- Cognitive Effects : Some patients experienced cognitive disturbances, necessitating careful monitoring during treatment .

Comparative Efficacy Data

The following table summarizes key clinical findings from major trials involving this compound:

| Study | Patient Population | Mutation Type | Overall Response Rate | Complete Response Rate | Median Duration of Response |

|---|---|---|---|---|---|

| NAVIGATOR | GIST patients (N=43) | PDGFRA D842V | 89% | 8% | Not reached |

| EXPLORER | AdvSM patients (N=32) | KIT D816V | 75% | 19% | 10.4 months |

| PATHFINDER | AdvSM patients (N=31) | Various subtypes | 75% | Not specified | Not specified |

Case Studies and Research Findings

Several case studies have illustrated this compound's effectiveness in real-world settings:

- A patient with advanced GIST who had failed multiple TKIs achieved a significant reduction in tumor size within two months of starting this compound therapy .

- In another instance, a patient with AdvSM showed normalization of peripheral blood counts after six months on this compound, correlating with substantial clinical improvement .

Eigenschaften

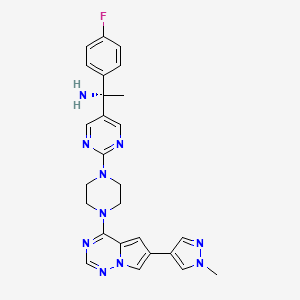

IUPAC Name |

(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYRIWUZIJHQKQ-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027935 | |

| Record name | Avapritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Avapritinib has a negative modulating effect on the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers. This modulation may be due to interactions of avapritinib with the drug binding pocket of these transporters. Negative modulation of these transporters, resensitizes cancerous cells to treatment with chemotherapeutic agents like [paclitaxel]. | |

| Record name | Avapritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1703793-34-3 | |

| Record name | Avapritinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703793343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avapritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avapritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVAPRITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513P80B4YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.